molecular formula C23H22BrNOS B8654821 Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]- CAS No. 136721-64-7

Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]-

Cat. No. B8654821
Key on ui cas rn: 136721-64-7
M. Wt: 440.4 g/mol
InChI Key: DYLAXLLCKLPULN-UHFFFAOYSA-N
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Patent
US07067508B2

Procedure details

2-(tritylsulfanyl)-1-ethaneamine (0.5 g, 1.6 mmol) was dissolved in methylene chloride (10 ml) and added with triethylamine (0.22 ml, 1.6 mmol). To the solution, bromoacetylbromide (0.14 ml, 1.6 mmol) in methylene chloride (1 ml) was added dropwise. The resulting solution was stirred at room temperature for 15 min and added with water (30 ml). The organic phase was washed with 1 M hydrogen chloride, water, saturated sodium bicarbonate aqueous solution, and saturated sodium chloride aqueous solution in sequence. The organic phase was dried over anhydrous sodium sulfate and distilled under reduced pressure to obtain a white solid of N1-(2(tritylsulfanyl)ethyl)-2-bromoacetamide (0.67 g, 1.51 mmol, 94.2%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([S:20][CH2:21][CH2:22][NH2:23])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Br:31][CH2:32][C:33](Br)=[O:34].O>C(Cl)Cl>[C:1]([S:20][CH2:21][CH2:22][NH:23][C:33](=[O:34])[CH2:32][Br:31])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCN
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with 1 M hydrogen chloride, water, saturated sodium bicarbonate aqueous solution, and saturated sodium chloride aqueous solution in sequence
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCNC(CBr)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.51 mmol
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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